2-(1-(Benzylamino)ethyl)phenol hcl

Catalog No.
S2800727
CAS No.
1071628-77-7
M.F
C15H18ClNO
M. Wt
263.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(Benzylamino)ethyl)phenol hcl

CAS Number

1071628-77-7

Product Name

2-(1-(Benzylamino)ethyl)phenol hcl

IUPAC Name

2-[1-(benzylamino)ethyl]phenol;hydrochloride

Molecular Formula

C15H18ClNO

Molecular Weight

263.77

InChI

InChI=1S/C15H17NO.ClH/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13;/h2-10,12,16-17H,11H2,1H3;1H

InChI Key

ZTQORMGVVUIWJB-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1O)NCC2=CC=CC=C2.Cl

solubility

not available

It’s worth noting that chemicals like this are often used in a variety of research fields, including life science, material science, chemical synthesis, chromatography, and analytical research . They can be involved in the synthesis of new compounds, used as reagents in chemical reactions, or serve as building blocks in the creation of complex molecules.

As mentioned earlier, chemicals like this are often used in a variety of research fields, including life science, material science, chemical synthesis, chromatography, and analytical research. They can be involved in the synthesis of new compounds, used as reagents in chemical reactions, or serve as building blocks in the creation of complex molecules.

2-(1-(Benzylamino)ethyl)phenol hydrochloride is a chemical compound with the molecular formula C₁₅H₁₈ClN₁O. It is characterized by a phenolic structure substituted with a benzylaminoethyl group, which contributes to its unique properties. The compound appears as a white to off-white crystalline powder and is soluble in water due to the presence of the hydrochloride salt form, enhancing its stability and bioavailability in various applications .

The chemical reactivity of 2-(1-(Benzylamino)ethyl)phenol hydrochloride can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, where it can release the benzylaminoethyl moiety under basic conditions.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The phenolic hydroxyl group can undergo oxidation, potentially leading to quinone formation under certain conditions.

These reactions make the compound versatile for further chemical modifications and applications in synthetic chemistry.

2-(1-(Benzylamino)ethyl)phenol hydrochloride exhibits various biological activities, particularly in the realm of pharmacology. Studies suggest that it may possess:

  • Antioxidant Properties: The phenolic structure is known for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective effects, possibly linked to its ability to modulate neurotransmitter systems.
  • Antimicrobial Activity: Some studies have reported antimicrobial properties, making it a candidate for further exploration in therapeutic applications against bacterial infections.

The synthesis of 2-(1-(Benzylamino)ethyl)phenol hydrochloride typically involves several steps:

  • Formation of Benzylamine: Benzylamine is prepared through the amination of benzyl chloride with ammonia.
  • Alkylation Reaction: The benzylamine undergoes alkylation with 2-bromoethanol or similar alkyl halides to form the benzylaminoethyl derivative.
  • Phenolic Coupling: The resulting compound is then reacted with phenol under acidic or basic conditions to yield 2-(1-(Benzylamino)ethyl)phenol.
  • Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.

This multi-step synthesis allows for the introduction of various substituents and modifications.

2-(1-(Benzylamino)ethyl)phenol hydrochloride has several notable applications:

  • Pharmaceutical Development: Its potential neuroprotective and antioxidant properties make it a candidate for drug development targeting neurodegenerative diseases.
  • Cosmetic Formulations: Due to its antioxidant activity, it may be used in skincare products aimed at reducing oxidative damage.
  • Research Reagent: It serves as an important reagent in biochemical research for studying enzyme interactions and cellular processes.

Interaction studies are crucial for understanding how 2-(1-(Benzylamino)ethyl)phenol hydrochloride behaves in biological systems:

  • Protein Binding Studies: Investigations into how well the compound binds to plasma proteins can provide insights into its pharmacokinetics.
  • Receptor Interaction: Studies assessing its affinity for neurotransmitter receptors could elucidate its mechanism of action in neuroprotection.
  • Synergistic Effects: Research exploring its interactions with other drugs may reveal potential synergistic effects that enhance therapeutic efficacy.

When comparing 2-(1-(Benzylamino)ethyl)phenol hydrochloride with similar compounds, several noteworthy analogs include:

Compound NameMolecular FormulaKey Features
3-[1-Hydroxy-2-(methylamino)ethyl]phenolC₉H₁₃N₁O₂Contains a hydroxymethyl group; different biological activity profile .
4-(Aminomethyl)phenolC₇H₉N₁OSimple amine structure; used as a precursor in pharmaceuticals.
N,N-DimethylbenzylamineC₉H₁₃NDimethylated amine; different solubility and reactivity characteristics.

Uniqueness of 2-(1-(Benzylamino)ethyl)phenol Hydrochloride

The uniqueness of 2-(1-(Benzylamino)ethyl)phenol hydrochloride lies in its specific combination of a benzylamine functional group attached to a phenolic backbone. This configuration not only enhances its solubility but also contributes to its distinct biological activities compared to other similar compounds. Its potential applications in both pharmaceuticals and cosmetics further emphasize its versatility and importance in chemical research and development.

Dates

Last modified: 08-17-2023

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